1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethylpyrimidine can be prepared by cyclization reactions involving diketones and amidines.
Attachment of the Guanidine Group: The guanidine group is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine derivative with a guanidine precursor under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding, while the guanidine moiety can engage in electrostatic interactions. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- 4,6-Dimethyl-2-pyrimidinol
- N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxy-4-methylbenzamide
Comparison: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is unique due to the presence of both the guanidine and hydroxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDHDYJUBPKASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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